molecular formula C6H13NO2S B2646780 3-Methylthiazepane 1,1-dioxide CAS No. 2247105-32-2

3-Methylthiazepane 1,1-dioxide

Cat. No.: B2646780
CAS No.: 2247105-32-2
M. Wt: 163.24
InChI Key: ZOXGXENMQCQRLU-UHFFFAOYSA-N
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Description

3-Methylthiazepane 1,1-dioxide is a heterocyclic compound containing a seven-membered ring with sulfur and nitrogen atoms. The presence of the sulfone group (1,1-dioxide) adds unique chemical properties to the compound, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiazepane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an alkyl halide, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green synthesis methods, which minimize the use of hazardous chemicals and reduce waste, are also being explored .

Chemical Reactions Analysis

Types of Reactions

3-Methylthiazepane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Methylthiazepane 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylthiazepane 1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate enzyme activity, bind to receptors, and influence cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylthiazepane 1,1-dioxide stands out due to its unique seven-membered ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

3-methylthiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6-4-2-3-5-10(8,9)7-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXGXENMQCQRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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